ethyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate is a synthetic organic compound that features a pyrazole ring substituted with an ethyl ester, a difluoroethyl group, and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via electrophilic 2,2-difluoroethylation using a hypervalent iodine reagent such as (2,2-difluoroethyl)(aryl)iodonium triflate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Electrophilic Reagents: For difluoroethylation, hypervalent iodine reagents are commonly used.
Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, and alcohols can be employed.
Oxidizing and Reducing Agents: Various oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) can be used.
Major Products Formed
Substituted Pyrazoles: Products of substitution reactions where the iodine atom is replaced by another group.
Carboxylic Acids: Products of ester hydrolysis.
Scientific Research Applications
Ethyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates due to its unique structural features.
Materials Science: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological targets and pathways.
Mechanism of Action
The mechanism of action of ethyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity and binding affinity to certain targets, while the iodine atom can participate in halogen bonding interactions . The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl bromodifluoroacetate: An ester with a similar difluoroethyl group but different functional groups.
(2,2-Difluoroethyl) ethyl carbonate: A compound used in lithium battery electrolytes with a similar difluoroethyl group.
Uniqueness
Ethyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate is unique due to the combination of its difluoroethyl group, iodine atom, and pyrazole ring. This combination imparts specific chemical and physical properties that can be leveraged in various applications, making it distinct from other similar compounds .
Properties
IUPAC Name |
ethyl 1-(2,2-difluoroethyl)-4-iodopyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2IN2O2/c1-2-15-8(14)7-5(11)3-13(12-7)4-6(9)10/h3,6H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIJWPZOLGNPQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1I)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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